molecular formula C16H18F3N3 B10915848 5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B10915848
M. Wt: 309.33 g/mol
InChI Key: LXZABDZIFWMVDY-UHFFFAOYSA-N
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Description

5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and is substituted with an isopropylphenyl group and a trifluoromethyl group. These substitutions contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its structural features, such as the pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group .

Comparison with Similar Compounds

Similar compounds to 5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE include:

Properties

Molecular Formula

C16H18F3N3

Molecular Weight

309.33 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H18F3N3/c1-10(2)11-3-5-12(6-4-11)13-9-14(16(17,18)19)22-15(21-13)7-8-20-22/h3-8,10,13-14,21H,9H2,1-2H3

InChI Key

LXZABDZIFWMVDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F

Origin of Product

United States

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